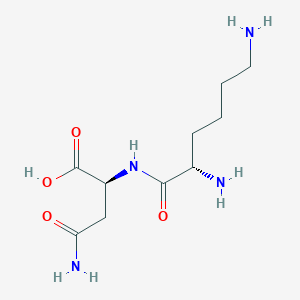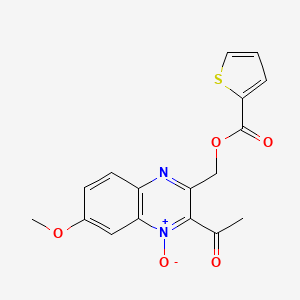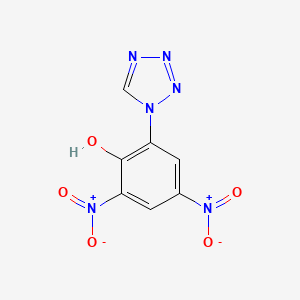
Lysyl-Asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysyl-Asparagine is a dipeptide composed of the amino acids lysine and asparagine. It is a naturally occurring compound found in various proteins and peptides. Lysine is an essential amino acid, meaning it must be obtained through the diet, while asparagine is a non-essential amino acid that can be synthesized by the body. This compound plays a crucial role in protein synthesis and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysyl-Asparagine can be synthesized through peptide bond formation between lysine and asparagine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The process includes the following steps:
- Protection of the amino group of lysine and the carboxyl group of asparagine.
- Activation of the carboxyl group of asparagine using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Coupling of the activated asparagine with the protected lysine to form the dipeptide.
- Deprotection of the amino and carboxyl groups to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The key steps in SPPS include:
- Attachment of the first amino acid (protected lysine) to a solid resin.
- Sequential addition of the protected asparagine and other amino acids, if needed, using coupling reagents.
- Cleavage of the peptide from the resin and removal of protecting groups to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lysyl-Asparagine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and asparagine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxyl groups can lead to the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives of lysine and asparagine.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Lysyl-Asparagine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme activity and protein interactions.
Industry: Used in the production of peptide-based drugs and as a component in various biochemical assays.
Mecanismo De Acción
Lysyl-Asparagine exerts its effects through its involvement in protein synthesis and metabolic pathways. The compound interacts with various enzymes and proteins, influencing their activity and function. The molecular targets include aminoacyl-tRNA synthetases, which play a crucial role in the translation of genetic information into proteins. This compound can also participate in post-translational modifications, affecting protein stability and function.
Comparación Con Compuestos Similares
Similar Compounds
Lysyl-Glutamine: Another dipeptide composed of lysine and glutamine, with similar properties and functions.
Lysyl-Serine: A dipeptide composed of lysine and serine, used in similar research applications.
Asparaginyl-Lysine: A dipeptide with the same amino acids but in reverse order, exhibiting different properties.
Uniqueness
Lysyl-Asparagine is unique due to its specific sequence and the properties conferred by the combination of lysine and asparagine. The presence of lysine provides a basic amino group, while asparagine contributes an amide group, resulting in distinct chemical reactivity and biological functions. This uniqueness makes this compound valuable in various research and industrial applications.
Propiedades
Número CAS |
19908-06-6 |
|---|---|
Fórmula molecular |
C10H20N4O4 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-6(12)9(16)14-7(10(17)18)5-8(13)15/h6-7H,1-5,11-12H2,(H2,13,15)(H,14,16)(H,17,18)/t6-,7-/m0/s1 |
Clave InChI |
JPNRPAJITHRXRH-BQBZGAKWSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)

![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)

![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)

![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
![(E)-3-(furan-2-yl)-N-[(2-propyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14155564.png)


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)


